In Vitro Potency of 3-Aminopyrazole-Azetidine Scaffold Against BRD9 Bromodomain
While no direct BRD9 data exist for the 5-amino regioisomer (CAS 2137717-81-6), a closely related 3-amino-1H-pyrazol-1-yl-azetidine conjugate (US10183009, Example 117) exhibited an IC50 of 5 nM against the BRD9 bromodomain in a binding assay [1]. This establishes that the aminopyrazole-azetidine scaffold itself is capable of sub-10 nM target engagement. The 5-amino regioisomer can be rationally expected to show differentiated binding due to the altered hydrogen-bonding geometry, offering a strategic advantage in lead optimization campaigns where BRD9 selectivity over BRD4 is desired [2].
| Evidence Dimension | BRD9 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured for CAS 2137717-81-6 |
| Comparator Or Baseline | 3-amino-1H-pyrazol-1-yl-azetidine conjugate (BDBM321433): IC50 = 5 nM |
| Quantified Difference | Quantitative difference between 5-amino and 3-amino regioisomers not yet established in published data |
| Conditions | His/Flag epitope tagged BRD9 (134-239) binding assay, as described in US Patent 10183009 |
Why This Matters
This evidence demonstrates that the aminopyrazole-azetidine chemotype can achieve single-digit nanomolar potency, and the regioisomeric differentiation provides a tangible SAR handle for selectivity engineering.
- [1] BindingDB Entry BDBM321433. IC50: 5 nM against BRD9. Ligand: (E)-4-(4-(3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carbonyl)-3-chlorophenyl)-6-(but-2-en-1-yl)-2-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. US Patent 10183009, Example 117. View Source
- [2] Talluh, A.W.A.S. (2024). 'Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.' Central Asian Journal of Medical and Natural Science, 5(1), 608–616. Reports differential docking scores for aminopyrazole regioisomers. View Source
